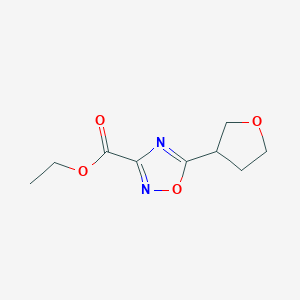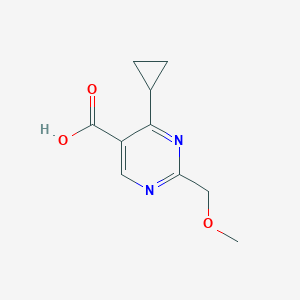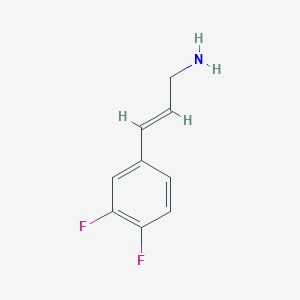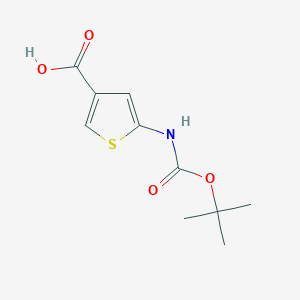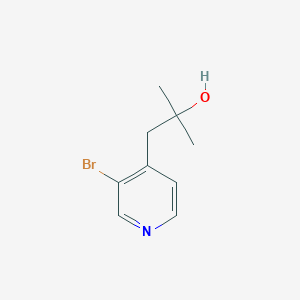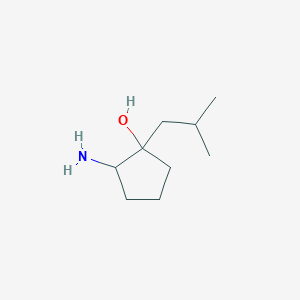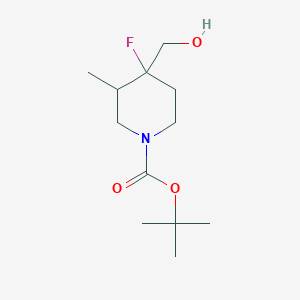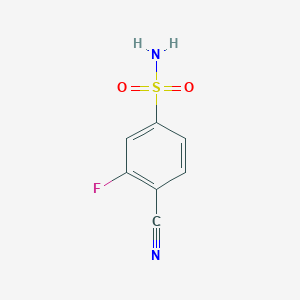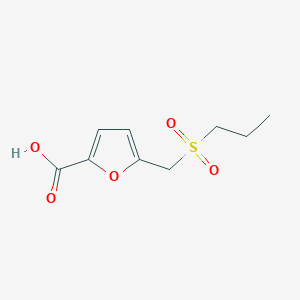
2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylamine through the reaction of 4-methoxyaniline with suitable reagents.
Acetylation: The methoxyphenylamine is then acetylated using acetic anhydride to form N-acetyl-4-methoxyaniline.
Methylation: The acetylated intermediate undergoes methylation using methyl iodide to introduce the N-methyl group.
Amidation: The final step involves the amidation reaction with chloroacetyl chloride to form the desired compound, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2-(4-methoxyphenyl)acetic acid: Shares the methoxyphenyl group but differs in the acetic acid moiety.
N-methyl-4-methoxyaniline: Similar in structure but lacks the acetamide group.
4-methoxyphenylacetamide: Contains the methoxyphenyl and acetamide groups but lacks the amino and N-methyl groups.
Uniqueness
2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15ClN2O2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
2-amino-2-(4-methoxyphenyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-10(13)9(11)7-3-5-8(14-2)6-4-7;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |
Clé InChI |
UQBIUMZPQBOECR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(C1=CC=C(C=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



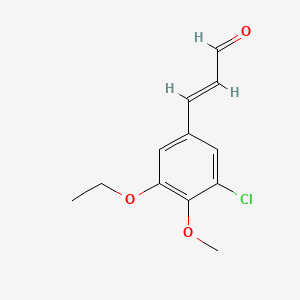

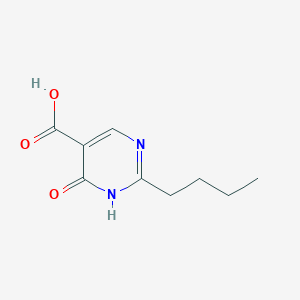
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
